molecular formula C20H15ClN2O2 B8735442 1-(2-Benzoyl-4-chlorophenyl)-3-phenylurea CAS No. 25514-23-2

1-(2-Benzoyl-4-chlorophenyl)-3-phenylurea

Cat. No. B8735442
Key on ui cas rn: 25514-23-2
M. Wt: 350.8 g/mol
InChI Key: OKYIKPYUCUWSDO-UHFFFAOYSA-N
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Patent
US04258187

Procedure details

A stirred mixture of 7.02 g (0.02 mole) of 1-(2-benzoyl-4-chlorophenyl)-3-phenylurea and 4.17 g (0.06 mole) of hydroxylamine hydrochloride in 100 ml of ethanol was refluxed for 22 hr, and then cooled. The suspended solid was collected on a filter, washed with ethanol, and dried in air to give 3.82 (70%) of 6-chloro-4-phenyl-2(1H)-quinazolinone as yellow crystals; mp 267°-269°.
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[NH:16][C:17]([NH:19]C1C=CC=CC=1)=[O:18])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.NO>C(O)C>[Cl:15][C:13]1[CH:14]=[C:9]2[C:10](=[CH:11][CH:12]=1)[NH:16][C:17](=[O:18])[N:19]=[C:1]2[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)NC(=O)NC1=CC=CC=C1
Name
Quantity
4.17 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 22 hr
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The suspended solid was collected on a filter
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
ClC=1C=C2C(=NC(NC2=CC1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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